N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide
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Overview
Description
“N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide” is a chemical compound with the molecular formula C25H29N5OS . It is related to a series of compounds that have been synthesized and evaluated for their bioactivities .
Molecular Structure Analysis
The molecular structure of “N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide” includes a pyrimidine ring attached to a phenylpiperazine moiety via a thioacetamide linker .
Scientific Research Applications
Radiosynthesis and Imaging Applications
The development of selective radioligands for imaging purposes, such as [18F]PBR111, involves compounds within the same chemical family as N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide. These ligands are utilized in positron emission tomography (PET) to study various biological targets, including the translocator protein (18 kDa), highlighting their importance in diagnostic imaging and potential therapeutic applications (Dollé et al., 2008).
Anticonvulsant Activity
Research on derivatives related to N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide indicates significant anticonvulsant activity in various animal models of epilepsy. These studies aim to design analogs with enhanced efficacy and safety profiles for treating epilepsy. The exploration of these compounds' structure-activity relationships (SAR) contributes to understanding their mechanism of action and optimizing their therapeutic potential (Kamiński et al., 2015).
Antimicrobial Activity
The synthesis of new heterocycles incorporating the antipyrine moiety, similar in structure to N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide, has shown promising antimicrobial properties. These compounds have been evaluated against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents. This research direction not only enriches the antimicrobial drug arsenal but also addresses the growing concern of antibiotic resistance (Bondock et al., 2008).
Immunoregulatory Effects
Compounds structurally related to N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide have been studied for their dual cytokine regulatory properties, impacting tumor necrosis factor-alpha and interleukin-10 production. These findings are crucial for developing new therapeutic approaches for treating inflammatory diseases, septic shock, rheumatoid arthritis, and Crohn's disease by modulating the immune response (Fukuda et al., 2000).
Insight into Peripheral Benzodiazepine Receptor Ligands
The synthesis and biological evaluation of compounds as selective Peripheral Benzodiazepine Receptor (PBR) ligands, sharing a core structure with N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide, demonstrate their potential in modulating steroid biosynthesis. These studies are pivotal in developing new diagnostic and therapeutic tools for neurological and psychiatric disorders (Selleri et al., 2005).
Future Directions
The future directions for research on “N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide” could include further exploration of its bioactivity, potential applications, and detailed studies of its physical and chemical properties. Additionally, more research could be done to understand its synthesis and chemical reactions .
properties
IUPAC Name |
2-[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5OS/c1-18-15-19(2)24(20(3)16-18)28-23(31)17-32-25-26-10-9-22(27-25)30-13-11-29(12-14-30)21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJVJTVFVMCZFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide |
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